molecular formula C7H13NO3 B15093676 N-Fmoc-L-Ser(Cyclobutyl)-OH

N-Fmoc-L-Ser(Cyclobutyl)-OH

Cat. No.: B15093676
M. Wt: 159.18 g/mol
InChI Key: IYHHNZMURDQCNV-LURJTMIESA-N
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Description

N-Fmoc-L-Ser(Cyclobutyl)-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected serine derivative with a cyclobutyl ether group substituting the hydroxyl side chain. This compound is primarily used in solid-phase peptide synthesis (SPPS) to enable precise control over amino acid reactivity during sequential coupling reactions. The Fmoc group protects the α-amino group, while the cyclobutyl ether stabilizes the serine hydroxyl group against unintended side reactions during synthesis. Cyclobutyl ethers are less common than tert-butyl (t-Bu) or allyl ethers in peptide chemistry but may offer unique steric or stability advantages, such as resistance to specific cleavage conditions .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-2-amino-3-cyclobutyloxypropanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1

InChI Key

IYHHNZMURDQCNV-LURJTMIESA-N

Isomeric SMILES

C1CC(C1)OC[C@@H](C(=O)O)N

Canonical SMILES

C1CC(C1)OCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-Ser(Cyclobutyl)-OH typically involves the protection of the serine hydroxyl group with a cyclobutyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-Ser(Cyclobutyl)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol.

Scientific Research Applications

N-Fmoc-L-Ser(Cyclobutyl)-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Fmoc-L-Ser(Cyclobutyl)-OH exerts its effects involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the cyclobutyl group protects the hydroxyl group. These protective groups can be removed under mild conditions, allowing for the selective formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Fmoc-L-Ser(Cyclobutyl)-OH with structurally and functionally related Fmoc-protected serine derivatives and other amino acid analogs.

Fmoc-L-Ser(O-allyl)-OH

  • Structure : Allyl ether replaces the hydroxyl group.
  • Synthesis & Stability :
    • Allyl ethers are stable under basic Fmoc deprotection conditions (piperidine) but require palladium(0)-mediated cleavage for removal .
    • Safety data indicate acute toxicity (oral, Category 4) and skin/eye irritation risks .
  • Applications : Widely used in SPPS for orthogonal protection strategies.
  • Key Difference : Cyclobutyl ethers may avoid the toxicity and handling challenges associated with allyl group removal.

N-Fmoc-L-Ser(O-t-Bu)-OH

  • Structure : tert-Butyl ether protects the hydroxyl group.
  • Synthesis & Stability :
    • t-Bu groups are removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA) .
    • Used in caspofungin-like antifungal agent synthesis, achieving high yields (67–80%) in lipotripeptide intermediates .

Fmoc-L-Dap(Aloc)-OH

  • Structure: Allyloxycarbonyl (Aloc) protects the β-amino group of diaminopropionic acid (Dap).
  • Aloc groups are cleaved via palladium-catalyzed deprotection.
  • Key Difference: Unlike cyclobutyl ethers, Aloc is used for amino group protection, highlighting divergent applications.

Fmoc-Arg(Pbf)-OH

  • Structure : Pbf (pentamethyldihydrobenzofuransulfonyl) protects the arginine side chain.
  • Synthesis & Stability :
    • Coupling efficiency with resins reaches 93% using DIC/HOBt/DMAP activation .
    • Pbf is stable under Fmoc deprotection but requires TFA for removal.
  • Key Difference : Cyclobutyl ethers target hydroxyl protection, whereas Pbf addresses guanidinium group stability.

Data Tables

Research Findings and Limitations

  • Cyclobutyl Ether Advantages: Potential for enhanced steric shielding and stability compared to allyl or t-Bu ethers.
  • Knowledge Gaps: Direct data on this compound are absent in the provided evidence. Comparisons rely on structural analogs (e.g., Fmoc-L-Ser(O-t-Bu)-OH , Fmoc-L-Ser(O-allyl)-OH ).
  • Safety Considerations : Cyclobutyl-protected compounds may require tailored handling protocols, as seen with Fmoc-L-Ser(O-allyl)-OH’s acute toxicity risks .

Biological Activity

N-Fmoc-L-Ser(Cyclobutyl)-OH is a derivative of serine that incorporates a cyclobutyl group, enhancing its potential for various biological applications. This compound has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the serine amino acid, which is commonly used in solid-phase peptide synthesis. The cyclobutyl group adds steric bulk, potentially influencing the compound's interaction with biological targets.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, research indicates that derivatives of serine can exhibit significant cytotoxicity against various cancer cell lines. In one study, a related compound demonstrated IC50 values ranging from 6.92 to 8.99 μM against several cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) . This suggests that this compound may also possess similar antitumor properties.

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Protein-Protein Interaction Inhibition

This compound has also been investigated for its role in inhibiting protein-protein interactions (PPIs). Research indicates that non-canonical amino acids like cyclobutylalanine can enhance binding affinity in peptide inhibitors targeting PPIs . This characteristic could make this compound a valuable candidate in developing therapeutics aimed at disrupting detrimental protein interactions.

Case Studies

  • Peptide Library Screening : A study involving a macrocyclic peptide library containing non-canonical amino acids demonstrated that peptides incorporating cyclobutyl residues exhibited enhanced binding affinities against specific targets like the SARS-CoV-2 main protease . This highlights the potential of this compound in antiviral drug design.
  • Affinity Selection Platforms : Another investigation utilized affinity selection methods to identify peptide inhibitors with improved binding properties by incorporating bulky residues such as cyclobutylalanine . The findings suggest that such modifications can significantly affect the efficacy of therapeutic peptides.

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